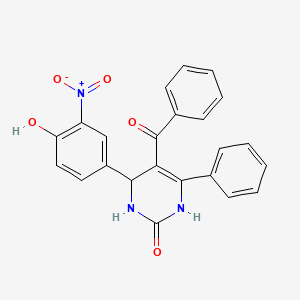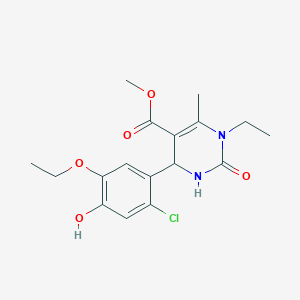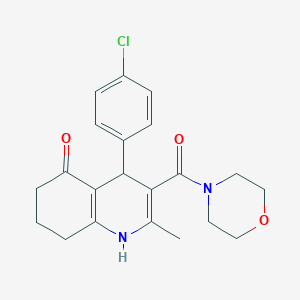![molecular formula C20H24N2O4 B4072445 N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4072445.png)
N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide
描述
N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 3,4-dimethoxybenzoic acid with 2-(butan-2-ylcarbamoyl)phenylamine under acidic conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
化学反应分析
Types of Reactions
N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions to form quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may inhibit or activate these targets, thereby modulating various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- **N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzoic acid
- **N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzylamine
- **N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzyl alcohol
Uniqueness
N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-5-13(2)21-20(24)15-8-6-7-9-16(15)22-19(23)14-10-11-17(25-3)18(12-14)26-4/h6-13H,5H2,1-4H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOFIXJBYUJOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4072363.png)
![N-[4-(acetylamino)phenyl]-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B4072369.png)
![N-(2-chlorophenyl)-4-{[methyl(2-methylprop-2-en-1-yl)amino]methyl}benzamide](/img/structure/B4072385.png)




![1-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072422.png)
![N-cyclohexyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4072436.png)
![2-[(4-fluorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4072442.png)
![1-[2-[4-(4-Fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B4072451.png)
![6-amino-8-(2-bromo-5-ethoxy-4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072455.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4072460.png)
![2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE](/img/structure/B4072463.png)
